molecular formula C20H20N4 B3440179 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine

3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B3440179
M. Wt: 316.4 g/mol
InChI Key: SVDGUDDOUOXVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with phenyl and phenylpiperazinyl groups. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine with phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine include:

This compound stands out due to its unique combination of the pyridazine and phenylpiperazine moieties, which contribute to its diverse pharmacological profile.

Properties

IUPAC Name

3-phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-11-12-20(22-21-19)24-15-13-23(14-16-24)18-9-5-2-6-10-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDGUDDOUOXVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.